tert-Butyl (S)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate
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Overview
Description
tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a cyano-substituted biphenyl moiety.
Preparation Methods
The synthesis of tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amino group, followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate can be compared with other similar compounds, such as:
tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate: Similar in structure but with different substituents.
tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate: Differing in the position of the cyano group. These comparisons highlight the uniqueness of tert-Butyl (S)-2-amino-3-(4’-cyano-[1,1’-biphenyl]-4-yl)propanoate in terms of its specific structure and reactivity
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-3-[4-(4-cyanophenyl)phenyl]propanoate |
InChI |
InChI=1S/C20H22N2O2/c1-20(2,3)24-19(23)18(22)12-14-4-8-16(9-5-14)17-10-6-15(13-21)7-11-17/h4-11,18H,12,22H2,1-3H3/t18-/m0/s1 |
InChI Key |
BXVKHQQGXBJBCN-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N)N |
Origin of Product |
United States |
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